![molecular formula C15H14BNO3 B14003863 N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound belongs to the class of benzoxaboroles, which are known for their unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by binding to the enzyme’s active site, thereby preventing the synthesis of leucyl-tRNA and disrupting protein synthesis in mycobacteria . This selective inhibition is achieved through the formation of a stable boron-tRNA adduct, which is crucial for its antimicrobial activity .
Comparación Con Compuestos Similares
N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide can be compared with other benzoxaboroles, such as:
AN2690: This compound is an antifungal agent that targets leucyl-tRNA synthetase, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against drug-resistant mycobacterial strains .
Propiedades
Fórmula molecular |
C15H14BNO3 |
|---|---|
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
N-(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)benzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-13(8-7-12-9-20-16(19)14(10)12)17-15(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,17,18) |
Clave InChI |
KMXRVMZHLYUTGA-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2C)NC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


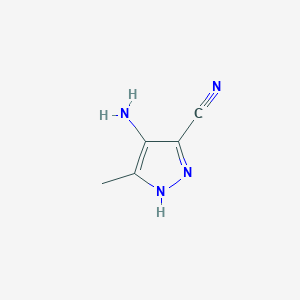
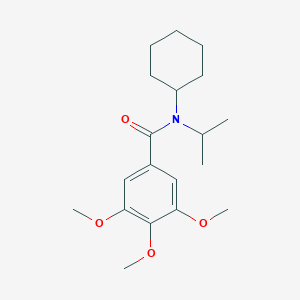
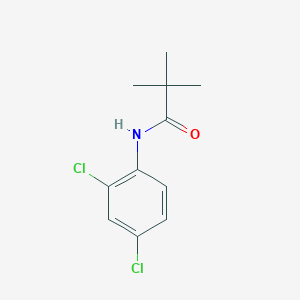
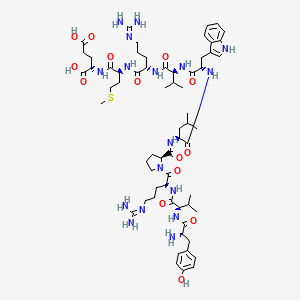
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
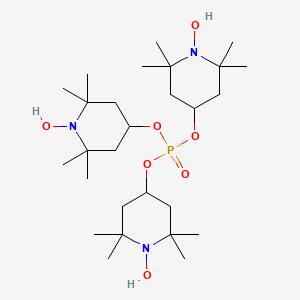

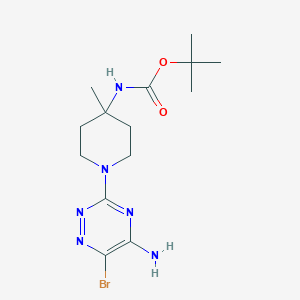
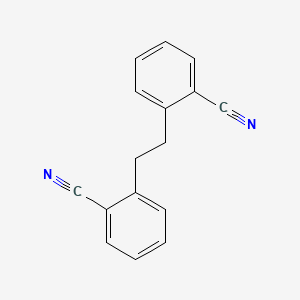
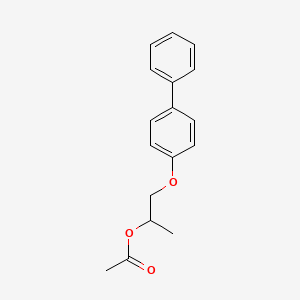

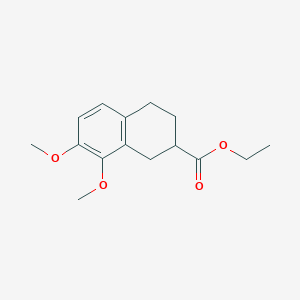
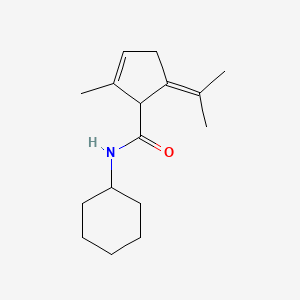
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
